Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate
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Overview
Description
Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate: is an organic compound with the molecular formula C6H6N2O6SNa. It is a derivative of benzenesulfonic acid and contains amino, hydroxy, and nitro functional groups. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate typically involves the nitration of 3-amino-4-hydroxybenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate can undergo oxidation reactions, particularly at the amino and hydroxy groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Iron powder and hydrochloric acid.
Substitution: Electrophilic reagents like halogens in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of 3,4-diaminobenzenesulfonic acid.
Substitution: Formation of various substituted benzenesulfonates.
Scientific Research Applications
Chemistry: Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate is used as an intermediate in the synthesis of azo dyes and pigments. It serves as a precursor for the production of various colorants used in textiles, inks, and plastics .
Biology: In biological research, this compound is used as a staining agent for microscopic studies. It helps in visualizing cellular components and structures under a microscope .
Medicine: Its derivatives are being explored for their antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
- 3-Amino-4-hydroxybenzenesulfonic acid
- 5-Amino-2-methoxybenzenesulfonic acid
- 2,4-Dihydroxyaniline hydrochloride
- Benzene-1,4-diamine
Comparison: Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate is unique due to the presence of both nitro and sulfonate groups, which impart distinct chemical properties. Compared to its analogs, it exhibits higher reactivity in redox reactions and greater solubility in water .
Properties
CAS No. |
85204-14-4 |
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Molecular Formula |
C6H5N2NaO6S |
Molecular Weight |
256.17 g/mol |
IUPAC Name |
sodium;3-amino-4-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H6N2O6S.Na/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11;/h1-2,9H,7H2,(H,12,13,14);/q;+1/p-1 |
InChI Key |
XJOCCOPXXGMSCA-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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